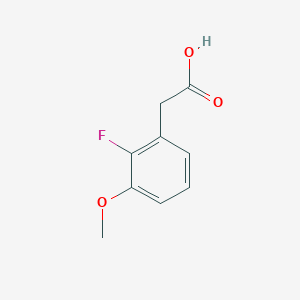2-(2-Fluoro-3-methoxyphenyl)acetic acid
CAS No.: 863645-29-8
Cat. No.: VC2543503
Molecular Formula: C9H9FO3
Molecular Weight: 184.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 863645-29-8 |
|---|---|
| Molecular Formula | C9H9FO3 |
| Molecular Weight | 184.16 g/mol |
| IUPAC Name | 2-(2-fluoro-3-methoxyphenyl)acetic acid |
| Standard InChI | InChI=1S/C9H9FO3/c1-13-7-4-2-3-6(9(7)10)5-8(11)12/h2-4H,5H2,1H3,(H,11,12) |
| Standard InChI Key | HALRNJGSUZBJGT-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1F)CC(=O)O |
| Canonical SMILES | COC1=CC=CC(=C1F)CC(=O)O |
Introduction
Chemical Identity and Basic Properties
2-(2-Fluoro-3-methoxyphenyl)acetic acid is an organofluorine compound with significant value in organic synthesis. This compound consists of a phenyl ring substituted with fluoro and methoxy groups at the 2 and 3 positions respectively, with an acetic acid moiety attached to the phenyl ring.
Identifiers and Nomenclature
The compound is characterized by various identifiers that help in its precise identification across chemical databases and literature:
| Parameter | Value |
|---|---|
| Chemical Name | 2-(2-Fluoro-3-methoxyphenyl)acetic acid |
| CAS Registry Number | 863645-29-8 |
| Molecular Formula | C₉H₉FO₃ |
| Molecular Weight | 184.16 g/mol |
| MDL Number | MFCD06800745 |
| Synonyms | 2-Fluoro-3-methoxyphenylacetic acid; 2-Fluoro-3-methoxybenzeneacetic acid; Benzeneacetic acid, 2-fluoro-3-methoxy- |
| InChI | InChI=1S/C9H9FO3/c1-13-7-4-2-3-6(9(7)10)5-8(11)12/h2-4H,5H2,1H3,(H,11,12) |
| InChIKey | HALRNJGSUZBJGT-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1F)CC(=O)O |
Physical and Chemical Properties
The physical and chemical properties of 2-(2-Fluoro-3-methoxyphenyl)acetic acid determine its behavior in various chemical reactions and applications:
Structural Properties
The compound contains a benzene ring with a fluoro substituent at the ortho position and a methoxy group at the meta position. The acetic acid moiety is connected to the phenyl ring, creating a unique chemical architecture that influences its reactivity and applications .
Physicochemical Parameters
These properties significantly influence the compound's solubility, permeability, and reactivity, which are critical factors in its applications in organic synthesis and pharmaceutical development .
Synthesis and Preparation Methods
The synthesis of 2-(2-Fluoro-3-methoxyphenyl)acetic acid involves specific chemical pathways that require precision and control:
General Synthetic Routes
While the search results don't provide a direct synthesis method specifically for 2-(2-Fluoro-3-methoxyphenyl)acetic acid, related compounds offer insights into potential synthetic pathways. For instance, the compound can likely be prepared through various methods including:
-
Carboxylation of appropriately substituted benzyl derivatives
-
Oxidation of corresponding aldehydes or alcohols
Derivative Synthesis
The compound serves as a valuable precursor in the synthesis of more complex molecules. For example, it is used as a raw material in the synthesis of elagolix intermediates, where it undergoes cyclization, hydrolysis, amino protection, condensation, and Mitsunobu reaction steps .
Additionally, it can be transformed into 2-bromo-2-(2-fluoro-3-methoxyphenyl)ethyl acetate through a four-step synthetic process that offers advantages of high conversion rates, simple operations, and low process costs suitable for industrial applications .
Applications in Pharmaceutical Research
2-(2-Fluoro-3-methoxyphenyl)acetic acid demonstrates significant utility in pharmaceutical research and development:
As a Chemical Intermediate
The compound serves as a valuable building block in medicinal chemistry for the synthesis of biologically active compounds. It is particularly noted for its role in the preparation of elagolix intermediates, which are components in the synthesis of important pharmaceutical compounds .
| Parameter | Classification |
|---|---|
| GHS Symbol | GHS07 |
| Signal Word | Warning |
| Hazard Statements | H315-H319-H335 (Skin irritation, Eye irritation, May cause respiratory irritation) |
| Precautionary Statements | P271-P261 (Use only outdoors or in a well-ventilated area, Avoid breathing dust/fume/gas/mist/vapors/spray) |
| HS Code | 2918999090 |
These classifications highlight the need for proper handling procedures to minimize health risks .
This pricing information (as of the search date) provides a general overview of the market value of this compound, though prices may vary over time and by region .
Related Compounds and Derivatives
Several structurally related compounds share similarities with 2-(2-Fluoro-3-methoxyphenyl)acetic acid:
Fluorinated Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Relation to Main Compound |
|---|---|---|---|---|
| 2-Fluoro-2-(3-fluoro-2-methoxyphenyl)acetic acid | 1549379-17-0 | C₉H₈F₂O₃ | 202.15 | Contains additional fluoro substitution |
| 2-Fluoro-2-(3-methoxyphenyl)acetic acid | 915070-94-9 | C₉H₉FO₃ | 184.16 | Positional isomer with different fluoro substitution pattern |
These compounds share similar structural characteristics but differ in the position or number of fluoro substituents, which can significantly affect their chemical reactivity and biological properties .
Other Structurally Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Relation to Main Compound |
|---|---|---|---|---|
| 2-(4-Bromo-2-methoxyphenyl)acetic acid | 1026089-09-7 | C₉H₉BrO₃ | 245.07 | Contains bromo instead of fluoro substituent |
| 2-Bromo-2-(2-fluoro-3-methoxyphenyl)ethyl acetate | - | C₁₁H₁₂BrFO₃ | - | Derivative with modified functional group |
These compounds demonstrate the versatility of the basic structural framework in generating a family of related compounds with potentially diverse applications .
Current Research Applications
The compound and its derivatives continue to be the subject of active research across multiple disciplines:
In Medicinal Chemistry
As mentioned earlier, 2-(2-Fluoro-3-methoxyphenyl)acetic acid serves as a key intermediate in the synthesis of pharmaceutically important compounds, including elagolix intermediates. Elagolix is a gonadotropin-releasing hormone (GnRH) antagonist used in the treatment of endometriosis and uterine fibroids, highlighting the significance of this compound in the development of clinically relevant medications .
In Organic Synthesis
The compound's reactivity and functional group compatibility make it valuable in developing new synthetic methodologies. Research continues to explore efficient ways to incorporate such fluorinated building blocks into complex molecular frameworks, leveraging the unique properties imparted by the fluoro substituent .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume